5-bromo-N-phenethylnicotinamide
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Overview
Description
5-Bromo-N-phenethylnicotinamide is an organic compound with the molecular formula C12H9BrN2O It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-phenethylnicotinamide typically involves the bromination of nicotinamide derivatives. One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction is carried out by heating the substrate with PBC in glacial acetic acid at 90°C for 20 minutes . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound can be scaled up using practical processes. For example, a scalable process involves the use of dimethyl terephthalate as the starting material, followed by a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-phenethylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Bromo-N-phenethylnicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-phenethylnicotinamide involves its interaction with specific molecular targets and pathways. For example, it may act on GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1, affecting various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinamide: Shares a similar structure but lacks the phenethyl group.
N-Phenethylnicotinamide: Similar but without the bromine atom.
Uniqueness
5-Bromo-N-phenethylnicotinamide is unique due to the presence of both the bromine atom and the phenethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Properties
CAS No. |
303031-44-9 |
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Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
5-bromo-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O/c15-13-8-12(9-16-10-13)14(18)17-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,18) |
InChI Key |
CWYQVUZCCKLIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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